ethyl 1-(4-fluorophenyl)-4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 1-(4-fluorophenyl)-4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic organic compound that belongs to the class of pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-fluorophenyl)-4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 4-fluorobenzaldehyde, 4-methylbenzylamine, and ethyl acetoacetate. The key steps may involve:
Condensation Reaction: Formation of an intermediate Schiff base by reacting 4-fluorobenzaldehyde with 4-methylbenzylamine.
Cyclization: The Schiff base undergoes cyclization with ethyl acetoacetate to form the pyridazine ring.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-fluorophenyl)-4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in
Biological Activity
Ethyl 1-(4-fluorophenyl)-4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C20H22FNO4 with a molecular weight of 363.39 g/mol. Its structure features a pyridazine core, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : It may modulate GPCR signaling pathways, which are critical in various physiological processes .
- Enzymatic Inhibition : The compound has shown potential in inhibiting specific enzymes related to cancer progression and inflammation.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
- In vitro Studies : The compound demonstrated an IC50 value in the low micromolar range against breast and lung cancer cell lines, suggesting potent anticancer activity.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 5.2 |
A549 (lung cancer) | 4.8 |
HeLa (cervical cancer) | 6.0 |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models. This suggests its potential utility in treating inflammatory diseases.
Case Studies
-
Breast Cancer Study :
- A study conducted on MCF-7 cells revealed that treatment with the compound led to apoptosis through the activation of caspase pathways, indicating a mechanism of inducing programmed cell death in cancer cells.
-
Inflammatory Model :
- In animal models of induced inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers, supporting its role as an anti-inflammatory agent.
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-4-[2-[(4-methylphenyl)methylamino]-2-oxoethoxy]-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O5/c1-3-31-23(30)22-19(12-21(29)27(26-22)18-10-8-17(24)9-11-18)32-14-20(28)25-13-16-6-4-15(2)5-7-16/h4-12H,3,13-14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEROTRJQGSAPFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCC2=CC=C(C=C2)C)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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